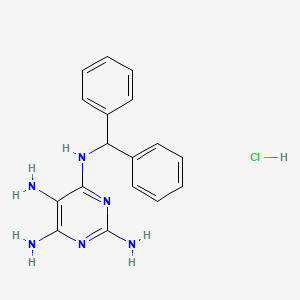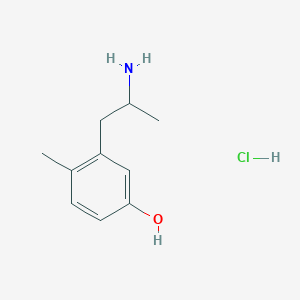
3-(2-Aminopropyl)-4-methylphenol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminopropyl)-4-methylphenol;hydrochloride is an organic compound with the molecular formula C10H16ClNO It is a derivative of phenol and is characterized by the presence of an aminopropyl group and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminopropyl)-4-methylphenol;hydrochloride typically involves a multi-step reaction process. One common method starts with meta-methoxy bromobenzene, which undergoes a series of reactions involving propylene oxide, methane sulfonic acid, ammonia methanol, and hydrobromic acid. The final product is obtained through a four-step reaction sequence . This method is noted for its ease of operation, environmental friendliness, and high yield, making it suitable for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Aminopropyl)-4-methylphenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
3-(2-Aminopropyl)-4-methylphenol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems, including its role as a neurotransmitter analog.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Aminopropyl)-4-methylphenol;hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an indirect sympathomimetic agent, causing the release of norepinephrine from adrenergic nerve terminals. This leads to various physiological effects, including mydriasis (pupil dilation) and increased heart rate .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyamphetamine:
5-(2-Aminopropyl)benzofuran (5-APB): A psychoactive compound with stimulant-like properties.
Uniqueness
3-(2-Aminopropyl)-4-methylphenol;hydrochloride is unique due to its specific structural features and the combination of its aminopropyl and methyl groups. This gives it distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
42061-96-1 |
|---|---|
Formule moléculaire |
C10H16ClNO |
Poids moléculaire |
201.69 g/mol |
Nom IUPAC |
3-(2-aminopropyl)-4-methylphenol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-7-3-4-10(12)6-9(7)5-8(2)11;/h3-4,6,8,12H,5,11H2,1-2H3;1H |
Clé InChI |
QLBSUJSFZMJEMR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)O)CC(C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



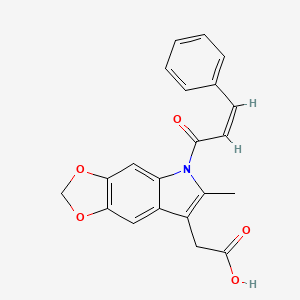


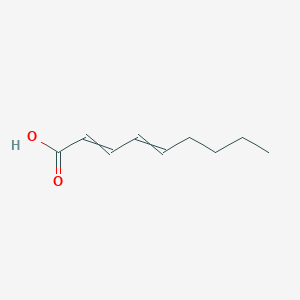

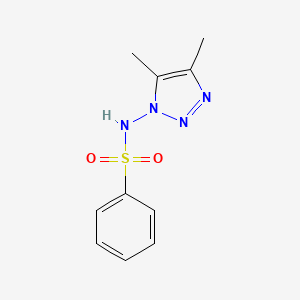

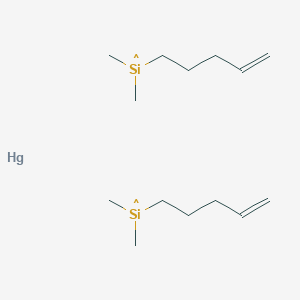
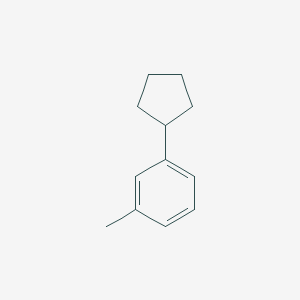

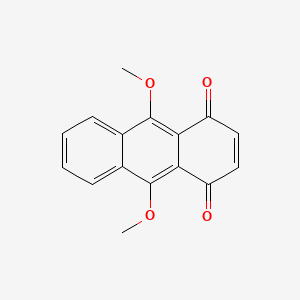
![[9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]propanedinitrile](/img/structure/B14664466.png)
